molecular formula C8H20OSn B14389862 (tert-Butoxymethyl)(trimethyl)stannane CAS No. 87996-28-9

(tert-Butoxymethyl)(trimethyl)stannane

Cat. No.: B14389862
CAS No.: 87996-28-9
M. Wt: 250.95 g/mol
InChI Key: NXEHPZLXRJWXOL-UHFFFAOYSA-N
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Description

(tert-Butoxymethyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tert-butoxymethyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butoxymethyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with tert-butoxymethyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

(CH3)3SnCl+LiCH2O-t-Bu(CH3)3SnCH2O-t-Bu+LiCl\text{(CH}_3\text{)}_3\text{SnCl} + \text{LiCH}_2\text{O-t-Bu} \rightarrow \text{(CH}_3\text{)}_3\text{SnCH}_2\text{O-t-Bu} + \text{LiCl} (CH3​)3​SnCl+LiCH2​O-t-Bu→(CH3​)3​SnCH2​O-t-Bu+LiCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(tert-Butoxymethyl)(trimethyl)stannane undergoes various chemical reactions, including:

    Substitution Reactions: The tin atom can participate in nucleophilic substitution reactions, where the tert-butoxymethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.

    Hydrostannation: The addition of this compound to alkenes and alkynes, forming organotin hydrides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as halides (e.g., bromides, iodides) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new organotin compounds with different substituents.

    Oxidation: Formation of tin oxides.

    Reduction: Formation of lower oxidation state tin compounds.

Scientific Research Applications

(tert-Butoxymethyl)(trimethyl)stannane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (tert-Butoxymethyl)(trimethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophiles, facilitating various chemical transformations. The tert-butoxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Trimethyltin Chloride: A precursor in the synthesis of (tert-Butoxymethyl)(trimethyl)stannane.

    Tetramethyltin: Another organotin compound with similar reactivity but different substituents.

    Tributyltin Hydride: Used in similar hydrostannation reactions but with different steric and electronic properties.

Uniqueness

This compound is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other organotin compounds.

Properties

CAS No.

87996-28-9

Molecular Formula

C8H20OSn

Molecular Weight

250.95 g/mol

IUPAC Name

trimethyl-[(2-methylpropan-2-yl)oxymethyl]stannane

InChI

InChI=1S/C5H11O.3CH3.Sn/c1-5(2,3)6-4;;;;/h4H2,1-3H3;3*1H3;

InChI Key

NXEHPZLXRJWXOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC[Sn](C)(C)C

Origin of Product

United States

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